molecular formula C25H24Cl2N6 B560336 LDN 193189 dihydrochloride CAS No. 1435934-00-1

LDN 193189 dihydrochloride

Cat. No. B560336
CAS RN: 1435934-00-1
M. Wt: 479.409
InChI Key: CMQXLLAILGGLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LDN 193189 dihydrochloride is a potent and selective inhibitor of ALK2 and ALK3 . It inhibits the transcriptional activity of the BMP type I receptors ALK2 and ALK3 with IC50 values of 5 nM and 30 nM, respectively . It exhibits >200-fold selectivity for BMP signaling over TGF-β signaling .


Synthesis Analysis

LDN 193189 dihydrochloride is synthesized to cGMP guidelines . It is a derivative of Dorsomorphin .


Molecular Structure Analysis

The molecular formula of LDN 193189 dihydrochloride is C25H22N60.2 HCl . It has a formula weight of 479.4 g/mol .


Chemical Reactions Analysis

LDN 193189 dihydrochloride inhibits BMP4-mediated Smad1/5/8 activation . It also exhibits selectivity over AMPK, PDGFR, and MAPK signaling .


Physical And Chemical Properties Analysis

LDN 193189 dihydrochloride is a solid substance . It is soluble to 50mM in water and to 20mM in DMSO .

Scientific Research Applications

Fibrodysplasia Ossificans Progressiva Research

The compound has been utilized to study the pathogenesis of fibrodysplasia ossificans progressiva, a rare and disabling genetic condition characterized by congenital hyperossification .

Prostate Tumor Metastases Study

Researchers have used LDN 193189 dihydrochloride to examine the role of osteogenesis in prostate tumor metastases in bone, providing insights into cancer progression and potential therapeutic targets .

Myogenic Transcription Factors

It targets GDF8 induced Smad2/3 signaling and repression of myogenic transcription factors, which is significant for muscle development and related disorders research .

Generation of β Cells from Human Pluripotent Stem Cells (hPSCs)

Protocols have been developed using LDN 193189 dihydrochloride for generating β cells from hPSCs, which is a step forward in diabetes research and therapy .

Midbrain Dopaminergic Neurons Generation

The compound aids in generating midbrain dopaminergic neurons from hPSCs, which has implications for studying and treating Parkinson’s disease .

Accelerated Induction of Cortical Neurons

LDN 193189 dihydrochloride has been used for the accelerated induction of cortical neurons from human induced pluripotent stem cells (hiPSCs), advancing neurological research .

Selectivity Over TGF-β Signaling

It exhibits over 200-fold selectivity for BMP signaling over TGF-β signaling, which is important for distinguishing between these pathways in cellular processes .

Each application provides a unique insight into the potential uses of LDN 193189 dihydrochloride in scientific research, contributing to our understanding and treatment of various conditions.

Cayman Chemical - LDN-193189 (hydrochloride) AbMole - LDN-193189 dihydrochloride Fisher Scientific - Tocris Bioscience LDN 193189 dihydrochloride Tocris Bioscience - LDN 193189 dihydrochloride

Safety and Hazards

LDN 193189 dihydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

LDN 193189 dihydrochloride has been used in various research areas. It promotes differentiation of neural progenitor cells from human pluripotent stem cells . It also inhibits prostate and breast cancer tumor growth . Future research may explore its potential applications in other areas.

Relevant Papers LDN 193189 dihydrochloride has been cited in 37 publications . These papers could provide more detailed information and experimental data on LDN 193189 dihydrochloride.

properties

IUPAC Name

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6.2ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;;/h1-10,15-17,26H,11-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQXLLAILGGLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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